molecular formula C10H16ClNO2 B1429949 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride CAS No. 123368-82-1

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride

Cat. No. B1429949
CAS RN: 123368-82-1
M. Wt: 217.69 g/mol
InChI Key: DAPCPIZJTRLWDC-UHFFFAOYSA-N
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Description

“2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride” is a chemical compound with the CAS Number: 123368-82-1 . It has a molecular weight of 217.7 . The compound is stored at room temperature and comes in a powder form .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The IUPAC name of the compound is (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)acetic acid hydrochloride . The InChI code is 1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Drug Discovery

This compound features a core structure that is significant in the field of drug discovery due to its nitrogen-containing heterocycle. It serves as a key synthetic intermediate in several total syntheses, offering potential for the development of new therapeutic agents .

Neurochemical Research

Studies have investigated the neurochemical aspects of related compounds, which suggests that this chemical scaffold could be important in understanding the pharmacological effects on the nervous system .

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have a wide array of biological activities. Research into stereoselective preparation of this structure is ongoing due to its biological significance .

Nematicidal Activity

Derivatives of this compound have been synthesized and evaluated for nematicidal activity against pinewood nematodes and root-knot nematodes, indicating its potential use in agricultural pest control .

Synthetic Methodology Development

The unique structure of this compound makes it a challenging scaffold to acquire, which drives research in synthetic methodologies to improve access to this and similar compounds .

Biological Activity Profiling

The compound’s structure is related to that of hexahydroazepinylbenzamides, which are known 5-HT3 receptor antagonists. This suggests potential applications in profiling biological activities related to neurotransmitter systems .

Each application area provides a rich field for further exploration and development, leveraging the unique chemical properties of this compound.

2-Azabicyclo [3.2.1]octane scaffold: synthesis and applications Neurochemical aspects of the pharmacological effect Enantioselective construction of the 8-azabicyclo [3.2.1]octane Multistep Synthesis and Nematicidal Activity

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPCPIZJTRLWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=CC(=O)O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride
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2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride
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2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride

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